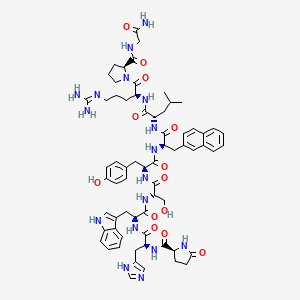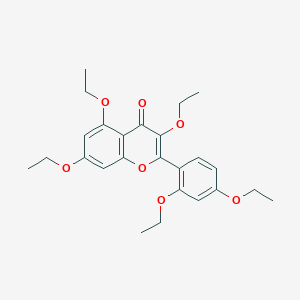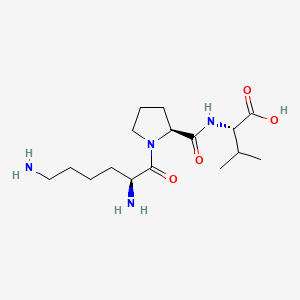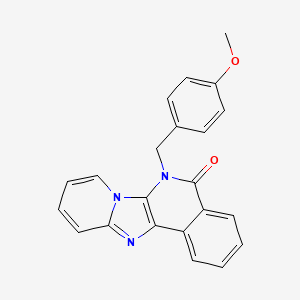
ナファレリン
概要
説明
ナファレリンは、ゴナドトロピン放出ホルモン (GnRH) の合成デカペプチドアナログです。主に中央性早発性思春期と子宮内膜症の治療に使用されます。 ナファレリンはGnRH受容体の強力なアゴニストとして機能し、下垂体からのゴナドトロピン放出を調節します .
2. 製法
合成経路と反応条件: ナファレリンは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) によって合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。主な手順は次のとおりです。
カップリング: アミノ酸は、カルボジイミドまたは他のカップリング試薬を使用してカップリングされます。
脱保護: 保護基が除去され、次のアミノ酸が添加されます。
切断: 完了したペプチドは樹脂から切断され、精製されます。
工業的製造方法: ナファレリンの工業的製造には、大規模なSPPSと、高速液体クロマトグラフィー (HPLC) を用いた精製が含まれます。 最終生成物は、臨床使用のために鼻腔スプレーに製剤化されます .
科学的研究の応用
ナファレリンは、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: ホルモン調節と生殖生物学の研究に使用されます。
医学: 中央性早発性思春期、子宮内膜症、子宮筋腫の治療、およびトランスジェンダーの個人のホルモン療法の一部として、臨床試験で使用されます。
産業: ポリ (D, L 乳酸 - コ - グリコール酸) のマイクロカプセルなどの徐放性薬物送達システムの開発に使用されます .
作用機序
ナファレリンは、GnRH受容体のアゴニストとして作用します。投与後、最初は下垂体からの黄体形成ホルモン (LH) と卵胞刺激ホルモン (FSH) の放出を刺激します。これにより、性腺ステロイド生成が一時的に増加します。ナファレリンを継続的に投与すると、GnRH受容体が脱感作され、性腺ステロイドの分泌が減少します。 性腺ステロイド産生のこの抑制は、子宮内膜症や中央性早発性思春期などの状態における治療効果の基礎となります .
生化学分析
Biochemical Properties
At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is a key aspect of its role in biochemical reactions.
Cellular Effects
Nafarelin influences cell function by affecting the release of pituitary gonadotropins, which in turn impacts gonadal steroidogenesis . This can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nafarelin exerts its effects at the molecular level primarily through its agonistic action on GnRH. It stimulates the release of LH and FSH from the pituitary gland, which then leads to a temporary increase in gonadal steroidogenesis . This involves binding interactions with the GnRH receptors on the pituitary gland.
Temporal Effects in Laboratory Settings
Repeated dosing of Nafarelin abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .
Metabolic Pathways
Nafarelin, being a GnRH agonist, is involved in the metabolic pathway of gonadal steroidogenesis . It interacts with the GnRH receptors on the pituitary gland, influencing the release of LH and FSH, which are key hormones in this pathway.
準備方法
Synthetic Routes and Reaction Conditions: Nafarelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using carbodiimide or other coupling reagents.
Deprotection: The protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of nafarelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated into a nasal spray for clinical use .
化学反応の分析
反応の種類: ナファレリンは、次のようなさまざまな化学反応を起こします。
加水分解: ナファレリンのペプチド結合は、酸性または塩基性条件下で加水分解される可能性があります。
酸化: ナファレリンのトリプトファンおよびチロシン残基は、酸化剤の存在下で酸化を受ける可能性があります。
置換: ナファレリンのアミノ酸残基は、他のアミノ酸に置換されて、異なる特性を持つアナログを作成することができます。
一般的な試薬と条件:
加水分解: 酸性または塩基性溶液。
酸化: 過酸化水素またはその他の酸化剤。
置換: アミノ酸誘導体とカップリング試薬。
生成される主な生成物:
加水分解: より小さなペプチド断片。
酸化: トリプトファンおよびチロシン酸化型。
類似化合物との比較
ナファレリンは、GnRHアゴニストとして知られる化合物群の一部です。類似の化合物には次のものがあります。
ゴセレリン: 前立腺がんと子宮内膜症の治療に使用される別のGnRHアゴニスト。
リュープロリド: ナファレリンと同様の適応症、すなわち前立腺がんや子宮内膜症で使用されます。
トリプトレリン: ホルモン依存性がんや疾患の治療に使用されます。
ナファレリンの独自性: ナファレリンは、鼻腔スプレーとしての投与経路がユニークで、注射の非侵襲的な代替手段を提供します。 これは、特に小児患者や注射薬の使用を避けたい患者に適しています .
特性
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUEXWOYVBUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.66e-02 g/L | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76932-56-4 | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)



![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)
![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)


![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B1677558.png)
